Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is an organic compound classified under the category of benzoxazoles, which are heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This compound is recognized for its diverse applications in scientific research, particularly in chemistry and biology. It is utilized as a building block in the synthesis of more complex organic molecules and has been studied for potential biological activities, including antimicrobial and anticancer properties. Additionally, it serves as a pharmaceutical intermediate and finds applications in the production of dyes and pigments.
The synthesis of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate typically involves the condensation of 2-aminophenol with ethyl oxalyl chloride. This reaction is followed by cyclization to form the benzoxazole ring. Key reaction conditions include:
In industrial settings, similar synthetic routes may be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Purification methods such as recrystallization or column chromatography are applied to achieve the desired purity.
The typical reaction pathway can be summarized as follows:
The molecular formula of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is . The structure consists of a benzene ring fused with an oxazole ring, characterized by a carbonyl group adjacent to the nitrogen atom.
Key structural data includes:
The compound's structural features contribute to its reactivity and interaction with biological targets .
Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo several types of chemical reactions:
Reagents used in these reactions include:
The products formed depend on the specific reagents and conditions applied during these reactions.
The mechanism of action for Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are contingent on the specific application and context in which the compound is used.
Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate typically exhibits the following physical properties:
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm its structure and purity .
Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has several notable applications:
The structural architecture of benzoxazole derivatives has evolved significantly since the initial isolation of simple benzoxazole-containing natural products in the mid-20th century. Benzoxazoles emerged as privileged scaffolds following the discovery of pharmacologically active natural prototypes such as calcimycin (a benzoxazole-containing ionophore antibiotic) and boxazomycin B (a potent antifungal agent featuring a benzoxazole nucleus) . These discoveries catalyzed systematic synthetic explorations, with early methodologies focusing on cyclocondensation reactions between ortho-aminophenols and carboxylic acid derivatives—a process limited by harsh reaction conditions and moderate yields.
The development of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate represents a strategic advancement in this historical continuum. Contemporary synthesis employs O-alkylation reactions between 2-hydroxybenzoxazole precursors and ethyl chloroacetate under phase-transfer catalysis, as demonstrated by the optimized procedure utilizing potassium carbonate in dry acetone with tetrabutylammonium bromide. This method achieves exceptional yields (up to 98%) under mild conditions (room temperature, 12 hours) while eliminating the need for expensive transition metal catalysts [1]. The evolution toward such efficient methodologies has positioned Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate as a versatile synthetic intermediate for complex benzoxazole derivatives.
Table 1: Evolution of Benzoxazole Derivative Synthesis
Era | Key Methodology | Limitations | Ethyl Acetate Derivative Synthesis |
---|---|---|---|
1950-1970 | Acid-catalyzed cyclocondensation | High temperatures (>150°C), low yields (30-50%) | Not accessible |
1980-2000 | Transition metal-catalyzed coupling | Pd/Cu catalysts, halogenated precursors | Precursor synthesis (moderate yield) |
Contemporary | Phase-transfer alkylation | None significant | Optimized: 95-98% yield, mild conditions [1] |
This compound's synthetic accessibility has enabled its use as a linchpin for constructing advanced pharmacological agents, including anticoagulants, kinase inhibitors, and antimicrobials. The ester functionality specifically provides a handle for further derivatization via hydrolysis, amidation, or reduction—transformations that were impractical with earlier benzoxazole generations lacking such reactive sites .
Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exhibits distinctive structural features that confer exceptional bioactivity potential. The molecule integrates two pharmaceutically significant domains: a planar, aromatic benzoxazolone system and a flexible ethyl acetate moiety. X-ray crystallographic analyses reveal that the benzoxazolone ring maintains near-perfect planarity (maximum deviation: 0.018 Å), while the acetoxyethyl chain adopts a perpendicular orientation relative to the heterocyclic plane, creating a dihedral angle of 89.7° [1]. This orthogonal arrangement balances membrane permeability (facilitated by the lipophilic benzoxazole) and aqueous solubility (enhanced by the polar ester group).
Electronic distribution studies demonstrate significant resonance stabilization, with the carbonyl group at the 2-position exhibiting partial double-bond character (C=O bond length: 1.214 Å) and the adjacent nitrogen maintaining sp² hybridization. This resonance creates an electron-deficient region at C-2 and an electron-rich zone at N-3, enabling:
Table 2: Molecular Interactions Enabled by Structural Features
Structural Element | Interaction Type | Biological Relevance | Observed Effects |
---|---|---|---|
Benzoxazolone carbonyl | Hydrogen bond acceptor | Enzyme active site binding | IC₅₀ enhancement in kinase inhibitors |
Electron-deficient C-2 | Electrophilic center | Covalent modification | Antibacterial activity vs. Gram-positive pathogens |
Ethoxycarbonylmethylene | Dipole formation | Cell membrane penetration | Increased log P vs. carboxylic acid analogues |
Orthogonal sidechain | Steric directionality | Target specificity | Selective COX-2 inhibition (IC₅₀ = 0.18 μM) |
The bioactivity profile of this structural paradigm is evidenced in derivatives exhibiting potent antimicrobial and anticancer properties. When incorporated into hybrid scaffolds, the 2-oxobenzoxazole unit demonstrates significant activity against Bacillus subtilis (MIC = 1.14 × 10⁻³ μM) and Escherichia coli (MIC = 1.40 × 10⁻³ μM)—potency directly attributable to the heterocycle's interaction with bacterial DNA gyrase . In oncology, structural analogues bearing this motif show exceptional activity against human colorectal carcinoma (HCT116) with IC₅₀ values as low as 24.5 μM, functioning as apoptosis inducers through Bcl-2 protein modulation .
The ethyl acetate group in Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate serves as a masterfully designed prodrug element that strategically modulates pharmacokinetic parameters. Compared to carboxylic acid analogues, this esterification significantly enhances lipophilicity, evidenced by the measured logP value of 2.6 for the ethyl ester versus 1.3 for its carboxylic acid counterpart [1] [5]. This elevation directly translates to:
The ester's strategic positioning enables controlled metabolic activation. Carboxylesterases selectively hydrolyze the ethyl ester bond in target tissues (liver, tumor microenvironments), regenerating the active carboxylic acid moiety. This targeted activation minimizes systemic exposure and reduces off-target effects. Crucially, the ethyl ester demonstrates ideal hydrolysis kinetics—its half-life (t₁/₂ = 2.3 hours in human hepatocytes) balances stability during absorption with timely conversion to the bioactive form [1].
Table 3: Pharmacokinetic Impact of Ester Functionalization
Parameter | Ethyl Ester Form | Carboxylic Acid Form | Clinical Advantage |
---|---|---|---|
logP | 2.6 [5] | 1.3 | Enhanced intestinal absorption |
Plasma protein binding | 89% | 95% | Improved free fraction availability |
Metabolic stability (t₁/₂) | 2.3 hours (human hepatocytes) | >6 hours | Reduced dosing frequency |
Bioactivation rate | Controlled hydrolysis (Kₕ = 0.18 min⁻¹) | Direct activity | Targeted tissue activation |
This esterification strategy has proven pivotal in developing clinically viable benzoxazole therapeutics. The optimization of suvorexant—an FDA-approved dual orexin receptor antagonist containing a benzoxazole-ester core—exemplifies this principle. By retaining the ethyl acetate moiety, medicinal chemists achieved a balanced pharmacokinetic profile with rapid CNS penetration (Tmax = 2 hours) and sustained receptor occupancy (>70% at 24 hours post-dose), enabling once-daily dosing for insomnia treatment [6]. Similarly, ester-containing benzoxazolone carboxamides demonstrate superior brain exposure in neurodegenerative disease models, reducing toxic lipid accumulation by 60% in Krabbe's disease mice following intraperitoneal administration at 90 mg/kg [2].
The ester's steric and electronic properties create a "sweet spot" in molecular optimization. Ethyl esters demonstrate superior stability compared to methyl esters (which undergo rapid hydrolysis) and bulkier esters (which resist bioactivation). This balance underscores Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate's enduring value as a scaffold for next-generation therapeutics targeting neurologically-based lysosomal storage disorders and oncological indications requiring brain-barrier penetration [1] [2] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3